molecular formula C19H18N4O3 B11628139 N'-(4-methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

N'-(4-methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B11628139
M. Wt: 350.4 g/mol
InChI Key: UYDJUPWHHSMNJR-UHFFFAOYSA-N
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Description

N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a synthetic organic compound known for its diverse pharmacological activities This compound is part of the hydrazide family, which is characterized by the presence of a hydrazide functional group (-CONHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves a condensation reaction between 4-methoxybenzaldehyde and 2-(4-oxo-3,4-dihydroquinazolin-3-yl)propanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting various biochemical pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE stands out due to its unique combination of a hydrazide group and a quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit key receptors involved in cancer progression makes it a promising candidate for further drug development.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H18N4O3/c1-13(23-12-20-17-6-4-3-5-16(17)19(23)25)18(24)22-21-11-14-7-9-15(26-2)10-8-14/h3-13H,1-2H3,(H,22,24)

InChI Key

UYDJUPWHHSMNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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